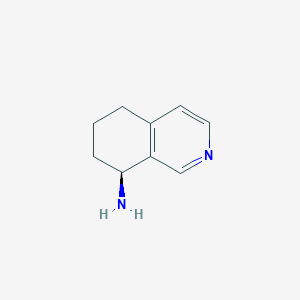

(S)-5,6,7,8-TETRAHYDROISOQUINOLIN-8-AMINE

説明

Significance of Chiral Amines as Structural Motifs in Chemical Research

Chiral amines are fundamental building blocks in the world of stereoselective organic synthesis. sigmaaldrich.com Their importance stems from their widespread presence in a vast array of natural products, pharmaceuticals, and other biologically active compounds. nih.govacs.org It is estimated that approximately 40-45% of small molecule pharmaceuticals incorporate a chiral amine fragment, which is often crucial for their therapeutic effects. nih.govmdpi.com The specific three-dimensional arrangement, or chirality, of these amines is critical, as different enantiomers of a molecule can exhibit vastly different biological activities. A classic example is the thalidomide (B1683933) tragedy, where one enantiomer had the desired therapeutic effect while the other was highly teratogenic. openaccessgovernment.org

In addition to being integral parts of final products, chiral amines serve as versatile tools in the laboratory. They are employed as resolving agents to separate racemic mixtures, as chiral auxiliaries to guide the stereochemical outcome of reactions, and as chiral bases in enantioselective transformations. sigmaaldrich.comsigmaaldrich.com The high demand for enantiomerically pure amines has spurred the development of numerous innovative synthetic strategies, including asymmetric catalysis and biocatalysis, to produce them efficiently. sigmaaldrich.comnih.govopenaccessgovernment.org

Overview of Tetrahydroisoquinoline Scaffolds in Molecular Design

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a bicyclic heterocyclic system that holds a privileged position in medicinal chemistry and molecular design. tandfonline.comrsc.orgnih.gov This structural motif is a core component of many isoquinoline (B145761) alkaloids, a large and diverse family of natural products. rsc.orgrsc.org The THIQ framework's prevalence in nature is mirrored by its extensive use in the design of synthetic compounds with a wide spectrum of pharmacological properties. tandfonline.comrsc.org

The versatility of the THIQ scaffold allows it to interact with various biological targets, including enzymes and receptors. tandfonline.com Consequently, THIQ derivatives have been investigated for numerous therapeutic applications. rsc.orgnih.gov The synthetic accessibility of the THIQ core, often through established methods like the Pictet-Spengler and Bischler-Napieralski reactions, makes it an attractive starting point for developing novel bioactive molecules. rsc.org Its structural rigidity and the potential for substitution at various positions allow for fine-tuning of its properties, making it a valuable scaffold in drug discovery programs. tandfonline.comnih.gov

Table 1: Examples of Biologically Active Compounds Containing the Tetrahydroisoquinoline Scaffold

| Compound Type | Example | Biological Relevance |

|---|---|---|

| Natural Alkaloids | Morphine, Codeine | Analgesics |

| Synthetic Drugs | Solifenacin | Treatment of overactive bladder |

| Antitumor Agents | Saframycin A | Antibiotic and antitumor properties |

Contextualization of (S)-5,6,7,8-TETRAHYDROISOQUINOLIN-8-AMINE within Chiral Heterocyclic Chemistry

(S)-5,6,7,8-tetrahydroisoquinolin-8-amine is a specific chiral heterocyclic compound that belongs to the broader class of tetrahydroisoquinolines. evitachem.com Its structure features the characteristic fused bicyclic system of a tetrahydroisoquinoline, with the addition of a chiral center at the 8-position, where an amine group is attached. This specific stereochemistry, designated as (S), is a critical feature that influences its chemical reactivity and potential biological interactions.

The synthesis of enantiomerically pure forms of such compounds is a key challenge in organic chemistry. One reported method to obtain the precursor, (S)-5,6,7,8-tetrahydroquinolin-8-ol, involves a dynamic kinetic resolution using the lipase (B570770) from Candida antarctica. evitachem.com This enzymatic approach allows for the selective production of one enantiomer over the other, highlighting the importance of biocatalysis in accessing chiral building blocks like (S)-5,6,7,8-tetrahydroisoquinolin-8-amine.

Table 2: Physicochemical Properties of 5,6,7,8-Tetrahydroisoquinoline (B1330172)

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N |

| Molecular Weight | 133.19 g/mol |

| Boiling Point | 106-108 °C/13 mmHg (lit.) |

| Density | 1.03 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.545 (lit.) |

Data sourced from Sigma-Aldrich sigmaaldrich.com

Scope and Academic Relevance of the Research Focus

The academic relevance of (S)-5,6,7,8-tetrahydroisoquinolin-8-amine and its derivatives lies in their potential as chiral ligands and building blocks for the synthesis of more complex molecules with defined stereochemistry. Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been utilized in the development of metal catalysts for asymmetric transfer hydrogenation reactions. mdpi.com These catalytic systems are crucial for producing enantiomerically enriched compounds, which are highly valuable in the pharmaceutical and fine chemical industries.

Furthermore, substituted tetrahydroquinolines, the broader class to which this compound belongs, have been investigated for various biological activities, including antiproliferative effects. nih.gov Research into the synthesis and application of specific enantiomers, such as the (S)-isomer, is essential to understand how chirality influences these biological outcomes. nih.gov The study of compounds like (S)-5,6,7,8-tetrahydroisoquinolin-8-amine contributes to the fundamental understanding of structure-activity relationships and the development of new synthetic methodologies in the field of heterocyclic and medicinal chemistry.

Table 3: Chemical Compound List

| Compound Name |

|---|

| (S)-5,6,7,8-TETRAHYDROISOQUINOLIN-8-AMINE |

| (S)-5,6,7,8-tetrahydroquinolin-8-ol |

| 1,2,3,4-tetrahydroisoquinoline |

| 2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine |

| 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles |

| 5,6,7,8-Tetrahydroisoquinoline |

| Bi(OTf)3 |

| Codeine |

| Morphine |

| Nelfinavir |

| Saframycin A |

| Solifenacin |

Structure

3D Structure

特性

IUPAC Name |

(8S)-5,6,7,8-tetrahydroisoquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h4-6,9H,1-3,10H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMARABOQKIKIRT-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CN=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CN=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of S 5,6,7,8 Tetrahydroisoquinolin 8 Amine

Reactions Involving the Primary Amine Functionality

The primary amine at the C-8 position is a key site for a variety of chemical transformations, including nucleophilic additions and substitutions.

Alkylation and Acylation Reactions

The primary amine of (S)-5,6,7,8-tetrahydroisoquinolin-8-amine readily undergoes alkylation and acylation reactions. Alkylation introduces alkyl groups onto the nitrogen atom, while acylation results in the formation of amides.

Alkylation: This reaction involves treating the amine with an alkyl halide or an equivalent electrophile. For instance, N-alkylation of similar secondary amine tetrahydroisoquinoline derivatives has been achieved using reagents like bromoacetaldehyde (B98955) diethyl acetal (B89532) to construct more complex structures. These reactions typically proceed via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkylating agent.

Acylation: Acylation is a common transformation where the primary amine reacts with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is a type of nucleophilic acyl substitution. The Friedel-Crafts acylation, while typically associated with aromatic rings, provides a framework for understanding the reaction between an acyl group and a nucleophile, which in this case is the amine. The resulting amide can be further reduced to a secondary amine if desired.

| Reaction Type | Reagent Example | Functional Group Formed |

| Alkylation | Alkyl Halide (e.g., R-Br) | Secondary or Tertiary Amine |

| Acylation | Acyl Chloride (e.g., R-COCl) | Amide |

Schiff Base Formation

(S)-5,6,7,8-tetrahydroisoquinolin-8-amine can react with aldehydes or ketones to form Schiff bases. This condensation reaction involves a nucleophilic addition of the primary amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield an imine or azomethine (R₂C=NR').

The formation of the C=N double bond is characteristic of Schiff bases and is a reversible process that can be hydrolyzed in acidic conditions. These imines are valuable intermediates in organic synthesis and are used as ligands in coordination chemistry. Research on the related 8-aminoquinoline (B160924) scaffold has demonstrated the synthesis of various Schiff bases by reacting the amine with different substituted aldehydes, a process directly applicable to its tetrahydro derivative.

| Reactant 1 | Reactant 2 (Example) | Intermediate | Product |

| (S)-5,6,7,8-Tetrahydroisoquinolin-8-amine | Aldehyde (R-CHO) | Hemiaminal | Schiff Base (Imine) |

| (S)-5,6,7,8-Tetrahydroisoquinolin-8-amine | Ketone (R₂C=O) | Hemiaminal | Schiff Base (Imine) |

Reductive Amination Strategies

Reductive amination is a powerful method for forming amines and represents a key strategy for the derivatization of (S)-5,6,7,8-tetrahydroisoquinolin-8-amine. The process converts a carbonyl group into an amine through an intermediate imine. This can be performed as a one-pot reaction where the amine, a carbonyl compound (aldehyde or ketone), and a reducing agent are combined.

The reaction first forms an imine or an iminium ion, which is then reduced in situ to the corresponding secondary or tertiary amine. Mild reducing agents that selectively reduce the iminium ion in the presence of the starting carbonyl compound are preferred. Common reagents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [Na(OAc)₃BH]. This method has been successfully employed in the synthesis of complex tetrahydroisoquinoline derivatives, for example, by reacting an amine with an aldehyde and reducing the resulting imine with sodium borohydride.

| Step | Description | Reagents |

| 1. Imine Formation | The primary amine reacts with a carbonyl compound (aldehyde/ketone). | Carbonyl compound, mild acid catalyst (optional) |

| 2. Reduction | The intermediate imine/iminium ion is reduced to an amine. | Sodium borohydride, Sodium cyanoborohydride |

Ring Functionalization and Modification

Beyond reactions at the amine group, the tetrahydroisoquinoline core itself can be modified.

Substitution Reactions on the Isoquinoline (B145761) Core

The isoquinoline ring system can undergo electrophilic aromatic substitution. In the parent isoquinoline, these substitutions typically occur on the benzene (B151609) ring at positions C-5 and C-8. The presence of the electron-donating saturated heterocyclic ring and the amine substituent in (S)-5,6,7,8-tetrahydroisoquinolin-8-amine would be expected to influence the regioselectivity of such reactions. The synthesis of amino-substituted 5,6,7,8-tetrahydroisoquinolines has been achieved through methods like catalytic hydrogenation of the corresponding acetamidoisoquinolines, demonstrating that the ring can be manipulated while preserving the core structure. Intramolecular Friedel-Crafts reactions are also a key strategy for creating fused ring systems, which involves an electrophilic substitution on the aromatic ring.

Transformations Leading to Fused Heterocyclic Systems (e.g., Thienotetrahydroisoquinolines)

The 5,6,7,8-tetrahydroisoquinoline (B1330172) scaffold serves as a key intermediate for the synthesis of more complex, fused heterocyclic systems. One notable example is the preparation of thienotetrahydroisoquinolines. This transformation can be achieved through a Thorpe-Ziegler cyclization. The process typically begins with the functionalization of a tetrahydroisoquinoline precursor, for example, at the C-3 position with a sulfanyl (B85325) group bearing a reactive nitrile. Treatment with a base then induces an intramolecular cyclization, leading to the formation of a fused thiophene (B33073) ring, resulting in a tetrahydrothieno[2,3-c]isoquinoline derivative.

Applications of S 5,6,7,8 Tetrahydroisoquinolin 8 Amine As a Chiral Scaffold in Chemical Research

Role as Chiral Ligands in Asymmetric Catalysis

The primary amino group at the stereogenic center of the tetrahydroisoquinoline core allows for its facile derivatization into a range of chiral ligands. These ligands have proven particularly effective in coordinating with transition metals to form catalysts that can induce high levels of enantioselectivity in various chemical transformations.

Design and Synthesis of Metal Complexes (e.g., Cp metal complexes)*

Derivatives of 8-amino-5,6,7,8-tetrahydroquinoline, such as the chiral diamine ligand known as CAMPY, have been successfully incorporated into half-sandwich cyclopentadienyl (Cp*) metal complexes. mdpi.comresearchgate.net The synthesis of these complexes typically involves the reaction of the chiral diamine ligand with a dimeric metal precursor, such as [CpIrCl2]2 or [CpRhCl2]2, in an anhydrous solvent like ethanol. mdpi.com The mixture is heated to facilitate the coordination of the ligand to the metal center, yielding the desired chiral catalyst. mdpi.com

These organometallic complexes are characterized by a stable η5-coordination of the bulky pentamethylcyclopentadienyl (Cp) ligand to the metal, with the chiral diamine ligand occupying other coordination sites. wikipedia.orgilpi.com The steric and electronic properties of the Cp ligand, in conjunction with the chirality of the tetrahydroisoquinoline-based ligand, create a well-defined chiral environment around the metal center, which is crucial for achieving high stereocontrol in catalytic reactions. mdpi.comnih.gov

For example, iridium and rhodium complexes bearing the (R)-CAMPY ligand have been synthesized and characterized. mdpi.com The general structure of these complexes is [M(Cp*)(R)-CAMPY(Cl)]Cl, where M can be Iridium (Ir) or Rhodium (Rh). mdpi.com The synthesis is straightforward, involving heating a suspension of the ligand and the appropriate dimeric pre-catalyst. mdpi.com

Catalytic Activity in Asymmetric Transformations (e.g., Henry Reaction, Hydrogenation)

Complexes derived from 8-amino-5,6,7,8-tetrahydroisoquinoline scaffolds have demonstrated significant catalytic activity, particularly in asymmetric transfer hydrogenation (ATH) reactions. mdpi.commdpi.com These reactions are fundamental for the synthesis of enantiomerically enriched amines, which are prevalent in pharmaceuticals and agrochemicals. mdpi.com

In the ATH of 1-aryl substituted-3,4-dihydroisoquinolines (DHIQs), which are key intermediates for alkaloid synthesis, rhodium complexes of CAMPY and its 2-methyl substituted analogue, Me-CAMPY, have proven to be highly effective. mdpi.comresearchgate.net Using formic acid/triethylamine as the hydrogen source, these catalysts can achieve quantitative conversion of various DHIQ substrates. mdpi.com While the enantiomeric excesses (ee) obtained were modest in some cases (up to 69% ee), the high conversions, even with sterically hindered substrates, highlight the robustness of these catalysts. mdpi.comnih.gov The addition of a Lewis acid, such as Lanthanum(III) triflate (La(OTf)3), was found to be beneficial, enhancing the reactivity while maintaining stereoselectivity. mdpi.com

Beyond hydrogenation, chiral tetrahydroisoquinoline ligands have also been applied in copper-catalyzed asymmetric Henry reactions. thieme-connect.de This carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde is a powerful method for synthesizing valuable β-nitro alcohols. The use of tetrahydroisoquinoline-based ligands in this context has led to the formation of the desired products in good yields and with high enantioselectivities. thieme-connect.de

| Catalyst/Ligand | Reaction Type | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| [Rh(Cp)(R)-CAMPY(Cl)]Cl | Asymmetric Transfer Hydrogenation | 1-phenyl-3,4-dihydroisoquinoline | >99 | 69 | mdpi.com |

| [Rh(Cp)(R)-Me-CAMPY(Cl)]Cl | Asymmetric Transfer Hydrogenation | 1-phenyl-3,4-dihydroisoquinoline | >99 | 61 | mdpi.com |

| [Ir(Cp*)(R)-CAMPY(Cl)]Cl | Asymmetric Transfer Hydrogenation | 1-phenyl-3,4-dihydroisoquinoline | >99 | 45 | mdpi.com |

| Cu(OAc)2 with THIQ ligand | Asymmetric Henry Reaction | Benzaldehyde and Nitromethane | 92 | 94 | thieme-connect.de |

Structure-Activity Relationships in Ligand Performance for Enantioselectivity

The enantioselectivity of the catalytic system is highly dependent on the structure of the chiral ligand. Subtle modifications to the 8-amino-5,6,7,8-tetrahydroisoquinoline scaffold can lead to significant changes in the catalyst's performance.

In the case of the CAMPY ligands used in the ATH of DHIQs, the steric and electronic features of the ligand influence the reactivity and enantioselectivity of the resulting metal complexes. mdpi.com For instance, the introduction of a methyl group at the 2-position of the quinoline (B57606) ring (Me-CAMPY) alters the electronic properties and steric bulk around the metal center, which in turn affects the stereochemical outcome of the reaction. mdpi.com

Furthermore, the choice of the metal center (Rhodium vs. Iridium) plays a crucial role. Rhodium catalysts with CAMPY-type ligands generally exhibit better reactivity and enantioselectivity in the ATH of DHIQs compared to their iridium counterparts. mdpi.comnih.gov This suggests that the nature of the metal-ligand interaction and the mechanism of hydrogen transfer are key factors in determining the catalyst's efficiency. The observation that additives like La(OTf)3 can improve reaction rates without compromising enantioselectivity points to a mechanism where the Lewis acid assists in substrate activation. mdpi.com A deeper understanding of these structure-activity relationships is essential for the rational design of new and more effective chiral catalysts for a broader range of asymmetric transformations. mdpi.com

Utility as Chiral Building Blocks in Complex Molecule Synthesis

Beyond its role in catalysis, the enantiomerically pure (S)-5,6,7,8-tetrahydroisoquinolin-8-amine scaffold is a valuable chiral building block for the synthesis of more complex and biologically significant molecules.

Precursors for Alkaloid Synthesis

The tetrahydroisoquinoline motif is a core structural feature in a vast number of alkaloids, many of which exhibit potent biological activities. acs.orgnih.gov The catalytic asymmetric synthesis of substituted tetrahydroisoquinolines, as described in the previous section, provides a direct route to key precursors for these natural products. mdpi.comresearchgate.net For example, the enantioselective reduction of 1-aryl-3,4-dihydroisoquinolines yields chiral 1-aryl-1,2,3,4-tetrahydroisoquinolines, which are immediate precursors to various benzylisoquinoline alkaloids. mdpi.comnih.gov

The synthesis of these alkaloid precursors often starts from the chiral 8-amino-5,6,7,8-tetrahydroquinoline, which is itself prepared from the corresponding 8-hydroxy precursor through a resolution process, often involving enzymes like Candida antarctica lipase (B570770). nih.govsemanticscholar.org This chiral amine can then be used to construct more elaborate alkaloid skeletons. The ability to generate these precursors in high enantiopurity is critical, as the biological activity of alkaloids is often highly dependent on their stereochemistry. nih.gov

Scaffolds for Heterocyclic Framework Construction

The inherent structure of 5,6,7,8-tetrahydroisoquinolin-8-amine makes it an ideal starting point for the construction of novel, condensed heterocyclic systems. The amino group provides a reactive handle for annulation reactions, allowing for the fusion of additional rings onto the tetrahydroisoquinoline core.

Researchers have developed methods to synthesize new heterocyclic systems, such as pyrimido[4',5':4,5]furo[2,3-c]isoquinolines, starting from 3-oxo derivatives of 5,6,7,8-tetrahydroisoquinolines. researchgate.net Through a sequence of reactions including O-alkylation, cyclization, condensation, chlorination, and subsequent amination, a variety of 8-amino-substituted fused heterocyclic compounds can be prepared. researchgate.net These complex frameworks are of significant interest in medicinal chemistry due to the prevalence of fused heterocyclic systems in pharmacologically active compounds. nih.gov The chiral nature of the starting material allows for the synthesis of these new heterocyclic frameworks in an enantiomerically defined manner, which is crucial for investigating their biological properties. nih.gov

Synthesis of Chiral Pharmaceuticals and Agrochemicals (as synthetic intermediates/scaffolds)

A comprehensive review of available scientific literature indicates that there are no specific, documented examples of (S)-5,6,7,8-TETRAHYDROISOQUINOLIN-8-AMINE being utilized as a chiral scaffold or synthetic intermediate in the synthesis of chiral pharmaceuticals or agrochemicals. Searches for applications of this specific enantiomer and regioisomer of aminotetrahydroisoquinoline did not yield research detailing its incorporation into larger, bioactive molecules.

However, the research landscape does feature applications for structurally related but distinct compounds. It is crucial to differentiate (S)-5,6,7,8-tetrahydroisoquinolin-8-amine from its constitutional and regioisomers, as these related molecules have found utility in medicinal chemistry and asymmetric synthesis.

Conflation with Tetrahydroquinoline Isomers

Much of the available research focuses on the constitutional isomer, (S)-5,6,7,8-tetrahydroquinolin-8-amine . This chiral quinoline derivative, and its analogues, have been employed as chiral ligands in metal-catalyzed asymmetric transfer hydrogenation reactions. nih.govunimi.itresearchgate.netmdpi.com These reactions are instrumental in synthesizing key intermediates for biologically active alkaloids. nih.govresearchgate.net In this context, the chiral amine does not act as a scaffold that is incorporated into the final product's core structure, but rather as a chiral auxiliary that directs the stereochemical outcome of the reaction.

Furthermore, derivatives based on the chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine scaffold have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating the utility of the quinoline core in drug discovery. nih.gov

Research on Racemic and Regioisomeric Tetrahydroisoquinolines

The core structure of 8-amino-5,6,7,8-tetrahydroisoquinoline has been explored for its own medicinal properties. Studies have described the synthesis of the racemic mixture, (+/-)-8-amino-5,6,7,8-tetrahydroisoquinolines , and evaluated them as novel antinociceptive (pain-relieving) agents. nih.gov This research positions the compound as a potential therapeutic agent itself, rather than as an intermediate for the synthesis of other pharmaceuticals.

Additionally, other regioisomers of chiral tetrahydroisoquinoline are prominent scaffolds in medicinal chemistry. Notably, chiral 1,2,3,4-tetrahydroisoquinoline (B50084) moieties have been identified as suitable replacements for other heterocyclic cores in the development of potent and selective CXCR4 antagonists. nih.gov The chemokine receptor CXCR4 is a significant target in the development of treatments for cancer and HIV. mdpi.com These efforts have led to the discovery of lead candidates with promising drug-like properties for further in vivo evaluation. researchgate.net

Analytical and Spectroscopic Characterization Methodologies for S 5,6,7,8 Tetrahydroisoquinolin 8 Amine and Derivatives

Chromatographic Techniques for Enantiomeric Purity Determination

The separation of enantiomers and the determination of enantiomeric purity are critical in the synthesis and application of chiral compounds like (S)-5,6,7,8-tetrahydroisoquinolin-8-amine. Chromatographic techniques are the cornerstone of these analytical procedures.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation of enantiomers and the determination of enantiomeric excess (ee) of (S)-5,6,7,8-tetrahydroisoquinolin-8-amine and its derivatives. mdpi.comnih.gov The technique utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times and thus, separation.

The selection of the chiral column and the mobile phase is critical for achieving successful separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are commonly employed. For instance, Chiralcel OD-H and Lux Amilose-2 columns have been effectively used in the analysis of related chiral 1-aryl-substituted-3,4-dihydroisoquinolines, which are precursors to biologically active alkaloids. mdpi.com

The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as 2-propanol, often with a small amount of an amine additive like diethylamine (B46881) (DEA) to improve peak shape and resolution. mdpi.comnih.gov The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram. nih.gov

Table 1: Chiral HPLC Methods for the Analysis of Tetrahydroisoquinoline Derivatives

| Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Wavelength (nm) | Analyte Example |

|---|---|---|---|---|

| Chiralcel OD-H | 2-propanol/hexane = 30/70 (+0.01% DEA) | 0.7 | 285 | 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline mdpi.comnih.gov |

| Lux Amilose-2 | 2-propanol/hexane = 10/90 (+0.01% DEA) | 0.8 | 220 | 1-(3,5-bis(trifluoromethyl)phenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline mdpi.com |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. ccsknowledge.com While specific applications for the direct analysis of (S)-5,6,7,8-tetrahydroisoquinolin-8-amine are not extensively documented in the provided literature, GC is a well-established method for the analysis of amine solvents and related heterocyclic compounds. ccsknowledge.comnist.gov

In a typical GC setup, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected, providing both qualitative and quantitative information. ccsknowledge.com For amines, which can be polar, derivatization is sometimes employed to increase their volatility and improve chromatographic performance.

GC can be particularly useful for:

Purity assessment: Detecting volatile impurities in a sample of (S)-5,6,7,8-tetrahydroisoquinolin-8-amine.

Reaction monitoring: Tracking the progress of reactions involving the synthesis or modification of the compound.

Analysis of related compounds: The parent compound, 5,6,7,8-tetrahydroisoquinoline (B1330172), can be analyzed by GC. nist.gov

When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components based on their mass spectra. nih.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are fundamental for the structural elucidation of (S)-5,6,7,8-tetrahydroisoquinolin-8-amine and its derivatives, providing detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For derivatives of 5,6,7,8-tetrahydroisoquinolin-8-amine, characteristic signals include those for the aromatic protons on the pyridine (B92270) ring, the protons of the saturated tetrahydro portion of the isoquinoline (B145761) core, and the proton on the chiral center (C8). nih.gov

¹³C NMR spectra reveal the number of different types of carbon atoms in a molecule and their electronic environment. The chemical shifts of the carbons in the aromatic ring are distinct from those in the saturated portion of the molecule. mdpi.comnih.gov

Table 2: Representative NMR Data for a Derivative of 5,6,7,8-Tetrahydroisoquinolin-8-amine (E)-1-(1H-imidazol-2-yl)-N-(2-methyl-5,6,7,8-tetrahydroquinolin-8-yl)methanimine nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 8.33 | s | - | H₈ |

| ¹H | 7.28 | m | - | H₃, H₁₁, H₁₂ |

| ¹H | 6.96 | d | 8.5 | H₁₀, H₁₂ |

| ¹H | 4.60 | m | - | H₇ |

| ¹H | 2.75 | m | - | H₄ |

| ¹H | 2.45 | s | - | H₁ |

| ¹H | 2.06 | m | - | H₆ |

| ¹H | 1.80 | m | - | H₅ |

Note: The numbering in the table corresponds to the specific derivative studied in the cited research.

Mass Spectrometry (MS, HRMS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. rsc.org

For (S)-5,6,7,8-tetrahydroisoquinolin-8-amine and its derivatives, HRMS is crucial for confirming the molecular formula. The experimentally determined mass is compared to the calculated exact mass, and a close match provides strong evidence for the proposed structure. nih.govrsc.org

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for a Tetrahydroquinoline Derivative 5,6,7,8-tetrahydroquinazoline (B1197369) rsc.org

| Ion | Calculated m/z | Found m/z |

|---|

GC-MS analysis of the related compound 5,6,7,8-tetrahydroisoquinoline shows a prominent molecular ion peak at m/z 133, corresponding to the molecular weight of the compound. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For (S)-5,6,7,8-tetrahydroisoquinolin-8-amine, which is a primary amine, the IR spectrum is expected to show characteristic absorption bands. orgchemboulder.com

Key expected IR absorptions include:

N-H Stretching: Primary amines typically show two bands in the region of 3500-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.comwpmucdn.com

N-H Bending: A bending (scissoring) vibration for the NH₂ group is expected around 1650-1580 cm⁻¹. orgchemboulder.com

C-N Stretching: The C-N stretching vibration for an aliphatic amine typically appears in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Aromatic C-H Stretching: These bands are usually observed just above 3000 cm⁻¹.

Aliphatic C-H Stretching: These bands are found just below 3000 cm⁻¹.

For a derivative like 7-acetyl-1-amino-6-aryl-3-(N-arylcarbamoylmethylsulfanyl)-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline, specific IR bands have been reported. acs.org

Table 4: IR Spectroscopy Data for a Tetrahydroisoquinoline Derivative 7-acetyl-1-amino-6-aryl-3-(N-arylcarbamoylmethylsulfanyl)-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline acs.org

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3424 | OH stretch |

| 3394, 3327 | NH₂, NH stretch |

| 2967, 2917 | Aliphatic C-H stretch |

| 1698 | C=O stretch (acetyl) |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample, providing information about the spatial arrangement of atoms around the stereocenter(s). nih.govnih.gov The resulting ECD spectrum, a plot of this differential absorption (Δε or ΔA) versus wavelength, is unique for a specific enantiomer and is the mirror image of the spectrum of its opposite enantiomer. nih.gov

The absolute configuration of a chiral amine like (S)-5,6,7,8-tetrahydroisoquinolin-8-amine can be determined by comparing its experimental ECD spectrum with a spectrum predicted by quantum-mechanical calculations. q-chem.com This modern approach involves several steps:

Conformational Analysis: Identifying all low-energy conformers of the molecule.

Spectrum Prediction: Calculating the theoretical ECD spectrum for each conformer using methods like Time-Dependent Density Functional Theory (TD-DFT).

Boltzmann Averaging: Generating a final predicted spectrum by averaging the contributions of each conformer based on their calculated relative populations.

Comparison: Matching the sign and shape of the predicted spectrum with the experimentally measured one. A good match allows for the unambiguous assignment of the absolute configuration. chemicalbook.com

The sign of the Cotton effects (the positive or negative bands) in the ECD spectrum is directly related to the absolute configuration of the molecule. nih.gov For many chiral amines and related pharmaceutical compounds, it has been demonstrated that the (S) and (R) isomers exhibit opposite Cotton effects, providing a reliable method for their differentiation. nih.gov While the synthesis of (S)-5,6,7,8-tetrahydroisoquinolin-8-amine is established, the specific experimental ECD data is not detailed in the primary literature concerning its synthetic applications. However, a hypothetical analysis would yield data correlating specific electronic transitions to observed Cotton effects.

Table 1: Representative Data from ECD Analysis This table illustrates the type of data obtained from an ECD spectrum analysis, which would be used to compare against theoretical calculations for absolute configuration assignment.

| Wavelength (nm) | Cotton Effect Sign | Associated Transition (Hypothetical) |

| ~280 | Negative | n → π |

| ~235 | Positive | π → π |

X-ray Crystallography for Stereochemical Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. The technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is then mathematically analyzed to generate a detailed map of the electron density within the crystal, from which the precise position of each atom can be determined. nih.gov This provides definitive proof of bond connectivity, conformational details, and the absolute configuration of all chiral centers.

While a crystal structure for (S)-5,6,7,8-tetrahydroisoquinolin-8-amine itself is not prominently available in the surveyed literature, the crystallographic data for its direct precursor, 5,6,7,8-tetrahydroquinolin-8-one, has been reported and serves as a pertinent example of the method's application within this compound family. nih.gov The analysis of the precursor provides a rigid structural framework and confirms the core molecular geometry. For the final amine product, obtaining suitable crystals would allow for a similar analysis, yielding precise bond lengths, angles, and the definitive (S) configuration at the C8 position.

Table 2: Crystal Structure Data for the Precursor 5,6,7,8-Tetrahydroquinolin-8-one nih.gov This table presents the crystallographic data for a key synthetic intermediate, illustrating the definitive structural information obtained from X-ray analysis.

| Parameter | Value |

| Chemical Formula | C₉H₉NO |

| Molecular Weight | 147.17 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 6.9393 (2) |

| b (Å) | 8.0885 (3) |

| c (Å) | 13.4710 (4) |

| Volume (ų) | 756.11 (4) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation type | Cu Kα |

In the reported structure of the precursor, the pyridine ring is planar, while the partially saturated cyclohexene (B86901) ring adopts a sofa conformation. nih.gov Such detailed conformational information is invaluable for understanding the molecule's reactivity and interaction with other chemical species.

Computational and Theoretical Investigations of S 5,6,7,8 Tetrahydroisoquinolin 8 Amine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic structure and energetic landscape of (S)-5,6,7,8-tetrahydroisoquinolin-8-amine and its related isomers.

Conformational Analysis and Stability of Isomers

The non-aromatic, saturated ring of the tetrahydroisoquinoline (THIQ) scaffold is not planar and can adopt several low-energy conformations. Computational searches for the parent 1,2,3,4-tetrahydroisoquinoline (B50084) molecule have identified multiple conformers, with the most stable being twisted forms where the saturated ring avoids unfavorable eclipsing interactions. researchgate.net The two lowest energy conformers are typically twisted structures with the N-H bond in either an axial (TA) or equatorial (TE) position. researchgate.net DFT calculations have shown these conformers to be very close in energy, often differing by less than 1 kcal/mol (or ~60 ± 30 cm⁻¹), with the global minimum being dependent on the specific functional and basis set used in the calculation. researchgate.net

For (S)-5,6,7,8-tetrahydroisoquinolin-8-amine, the presence of the C8-amino group introduces additional conformational possibilities. The amino group itself can be oriented in either an axial or equatorial position relative to the cyclohexene (B86901) ring. This leads to at least two primary sets of low-energy conformers.

(S)-8-equatorial-amino-THIQ: The amino group occupies an equatorial position, which is generally favored to minimize steric hindrance with the rest of the ring system.

(S)-8-axial-amino-THIQ: The amino group is in an axial position, which may introduce destabilizing 1,3-diaxial interactions.

The relative stability of these conformers is determined by a balance of steric and electronic effects. High-level computational methods are used to calculate the single-point energies of these optimized geometries to determine their relative populations at equilibrium. chemrxiv.orgchemrxiv.org

| Conformer | Description | Calculated Relative Energy (kcal/mol) | Methodology Reference |

|---|---|---|---|

| Twisted-Equatorial (TE) | Nitrogen lone pair is equatorial. Generally the more stable conformer for unsubstituted THIQ. | 0.00 (Reference) | researchgate.net |

| Twisted-Axial (TA) | Nitrogen lone pair is axial. Slightly higher in energy due to gauche interactions. | +0.17 | researchgate.net |

| Bent | A higher-energy conformation often found as a transition state between twisted forms. | +3.15 (Transition State) | researchgate.net |

Prediction of Spectroscopic Properties (e.g., ECD spectra)

Electronic Circular Dichroism (ECD) spectroscopy is a vital technique for determining the absolute configuration of chiral molecules. The comparison between an experimentally measured ECD spectrum and a spectrum predicted by quantum chemical calculations is a powerful and widely used method for unambiguous stereochemical assignment. nih.govresearchgate.net

The standard computational approach involves Time-Dependent Density Functional Theory (TDDFT). unipi.it The process begins with a conformational search to identify all significant low-energy conformers of the molecule, such as the axial and equatorial isomers of (S)-5,6,7,8-tetrahydroisoquinolin-8-amine. The geometry of each conformer is then optimized, typically using a DFT functional like B3LYP with a suitable basis set (e.g., 6-31G*). nih.gov

Following optimization, a TDDFT calculation is performed on each conformer to predict its ECD spectrum. The final theoretical spectrum is generated by taking a Boltzmann-weighted average of the spectra of the individual conformers based on their calculated relative free energies. acs.org A close match between the calculated spectrum for the (S)-enantiomer and the experimental spectrum confirms the absolute configuration. This methodology has been successfully applied to assign the absolute configuration of various complex tetrahydroisoquinoline alkaloids. nih.gov

| Parameter | Experimental Value | Calculated Value for (R,S)-isomer | Methodology Reference |

|---|---|---|---|

| Wavelength (λ) | 230 nm | 228 nm | nih.gov |

| Cotton Effect Sign | Positive (Δε > 0) | Positive (Δε > 0) | |

| Wavelength (λ) | 285 nm | 282 nm | nih.gov |

| Cotton Effect Sign | Negative (Δε < 0) | Negative (Δε < 0) |

Reaction Mechanism Studies

Theoretical studies are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction pathways, transition states, and the origins of selectivity.

Elucidation of Stereoselectivity in Asymmetric Reactions

The synthesis of enantiomerically pure (S)-5,6,7,8-tetrahydroisoquinolin-8-amine often involves the asymmetric reduction of a prochiral precursor, such as a 3,4-dihydroisoquinoline (B110456). Asymmetric hydrogenation using chiral iridium or ruthenium catalysts is a common and highly effective method. nih.govnih.gov The stereochemical outcome of these reactions is dictated by the interactions between the substrate and the chiral ligand framework of the catalyst.

Computational studies, primarily using DFT, are employed to model the catalyst-substrate complex and the subsequent hydrogenation steps. By calculating the energies of the transition states leading to the (S) and (R) products, chemists can predict and explain the observed enantioselectivity. The model that proceeds through the lower energy transition state will be the major pathway, leading to the predominant enantiomer. These calculations reveal that the enantioselectivity arises from minimizing steric clashes and maximizing stabilizing non-covalent interactions (e.g., hydrogen bonds, CH-π interactions) within the chiral pocket of the catalyst. nih.gov

Transition State Analysis in Catalytic Processes

The core of understanding catalytic stereoselectivity lies in the detailed analysis of the competing transition states. For the iridium-catalyzed asymmetric hydrogenation of imines, DFT calculations have been used to explore different mechanistic possibilities, such as inner-sphere versus outer-sphere hydride transfer. amazonaws.comacs.org

These studies model the key intermediates and transition states along the reaction coordinate. For example, in the hydrogenation of an imine precursor to a tetrahydroisoquinoline, the calculations compare the relative Gibbs free energies of the pro-R and pro-S transition states. nih.govchinesechemsoc.org The energy difference between these two states (ΔΔG‡) directly correlates with the enantiomeric excess (ee) of the product. A larger energy difference implies higher selectivity. These analyses have shown, for instance, that an eight-membered cyclic transition state is often favored over a six-membered one in certain iridium-catalyzed systems, and the precise steric and electronic properties of the chiral ligand dictate which diastereomeric transition state is lower in energy. chinesechemsoc.org

| Transition State | Description | Calculated Relative Energy (kcal/mol) | Predicted Major Product | Methodology Reference |

|---|---|---|---|---|

| TS-R | Transition state leading to the (R)-enantiomer. | +1.8 | (S)-enantiomer | nih.govchinesechemsoc.org |

| TS-S | Transition state leading to the (S)-enantiomer. | 0.0 (Reference) |

Molecular Docking and Interaction Studies (focus on non-biological chemical interactions)

While molecular docking is most famously used in drug discovery to predict binding to biological macromolecules, the principles of analyzing molecular interactions are also applied to understand non-biological systems, such as the interaction between a substrate and a synthetic catalyst. In the context of synthesizing (S)-5,6,7,8-tetrahydroisoquinolin-8-amine, computational modeling of the precursor's interaction with the chiral catalyst is essential for rational catalyst design. nih.govrsc.org

These studies investigate how the prochiral imine substrate fits into the chiral pocket created by the metal center and its associated chiral ligands (e.g., phosphine-amine ligands). chinesechemsoc.org DFT calculations and steric mapping can visualize and quantify the interactions. The analysis focuses on identifying the specific non-covalent forces—steric repulsion, van der Waals forces, and potential hydrogen bonds between the substrate and ligand—that orient the substrate for hydride attack from a specific face.

For instance, computational models can show that for a substrate to approach the iridium-hydride active center, one orientation (e.g., the pro-S face) fits snugly into the chiral pocket, while the other orientation (pro-R face) results in significant steric clashes with bulky groups on the ligand. chinesechemsoc.org This difference in interaction energy is the fundamental origin of the catalysis's enantioselectivity. These interaction studies guide the modification of ligand structures to create more effective and selective catalysts.

Ligand-Receptor Binding Site Prediction (in chemical/catalytic contexts)

Computational ligand-receptor binding site prediction, primarily through molecular docking, is a fundamental tool for understanding how derivatives of (S)-5,6,7,8-tetrahydroisoquinolin-8-amine interact with their biological or chemical targets. These studies are instrumental in fields like drug design and asymmetric catalysis, allowing for the virtual screening of compounds and the prediction of their binding modes and affinities.

In typical molecular docking studies involving tetrahydroisoquinoline (THIQ) derivatives, the three-dimensional structures of the ligand and the receptor protein are first prepared. This involves generating low-energy conformations for the ligand and preparing the protein structure by adding hydrogen atoms and assigning charges using force fields like MMFF94s. nih.gov The process often validates the docking protocol by re-docking the native ligand into the crystal structure of the receptor to ensure the software can accurately reproduce the known binding pose. nih.gov

For instance, in studies of THIQ derivatives as potential inhibitors, molecular docking is used to predict interactions with the active sites of target proteins. One study investigating THIQ derivatives as anti-cancer agents used molecular docking to explore their binding affinity with KRas and VEGF receptor proteins. nih.gov The HYBRID_Chemgauss4 scoring function was employed to evaluate the docking poses, revealing key interactions. The analysis showed that the tetrahydroisoquinoline ring is often buried deep within a hydrophobic cavity of the receptor. nih.gov Specific hydrogen bonding interactions, such as those between the ligand's oxygen atoms and amino acid residues like THR 74 and SER-39 in the receptor's active site, are critical for stable binding. nih.gov

Similarly, docking studies on novel tetrahydroisoquinoline derivatives as potential inhibitors for enzymes like Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) utilize software such as AutoDock Vina. nih.gov In these simulations, a grid box is defined around the active site based on a co-crystallized ligand, and the best binding poses are selected based on their docking scores for further analysis of interactions with key residues. nih.gov Such computational approaches are essential for predicting how these ligands will behave in a biological context and for guiding the synthesis of more potent and selective inhibitors.

The predictive power of these computational models allows for the rational design of new catalysts and therapeutic agents. By understanding the specific interactions that govern binding, chemists can modify the structure of the (S)-5,6,7,8-tetrahydroisoquinolin-8-amine scaffold to enhance its affinity and selectivity for a given receptor or metal center in a catalytic complex.

Table 1: Computational Methods in Ligand-Receptor Binding Studies of Tetrahydroisoquinoline Derivatives

| Method/Software | Purpose | Force Field/Scoring Function | Typical Application | Reference |

|---|---|---|---|---|

| Molecular Docking (Sybyl-X, AutoDock Vina) | Predicting binding poses and affinity of a ligand within a receptor's active site. | MMFF94s, HYBRID_Chemgauss4 | Virtual screening of potential enzyme inhibitors (e.g., KRas, DHFR, CDK2). | nih.govnih.gov |

| Conformer Ensemble Generation (OMEGA) | Generating a set of low-energy 3D conformations of the ligand prior to docking. | Not Applicable | Ensuring a comprehensive search of the ligand's conformational space. | nih.gov |

| Energy Minimization | Relaxing the protein structure to remove steric clashes and find a low-energy state. | MMFF94s | Preparation of the receptor structure for docking simulations. | nih.gov |

| Visual Analysis (Biovia Discovery Studio) | Analyzing the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the docked ligand and receptor. | Not Applicable | Understanding the molecular basis of binding affinity and selectivity. | nih.gov |

Understanding Chiral Recognition Mechanisms at the Molecular Level

Chirality is a fundamental aspect of molecular science, and understanding how chiral molecules like (S)-5,6,7,8-tetrahydroisoquinolin-8-amine recognize and interact with other chiral entities is paramount, particularly in asymmetric catalysis. nih.govnih.gov Computational studies are indispensable for visualizing and quantifying the subtle differences in interactions between enantiomers that lead to chiral recognition.

The (S)-5,6,7,8-tetrahydroisoquinolin-8-amine backbone is a privileged scaffold for creating chiral ligands used in transition-metal-catalyzed reactions, such as asymmetric transfer hydrogenation (ATH). mdpi.comresearchgate.net In these reactions, the chiral ligand coordinates to a metal center (e.g., Rhodium, Iridium, Ruthenium), creating a chiral catalytic environment. mdpi.commdpi.com This chiral complex then preferentially converts a prochiral substrate into one enantiomer of the product over the other.

Theoretical models help to explain the source of enantioselectivity. It is hypothesized that the effectiveness of chiral diamine ligands derived from the 8-amino-5,6,7,8-tetrahydroquinoline backbone stems from the specific three-dimensional arrangement of the ligand around the metal center. mdpi.comresearchgate.net This arrangement creates distinct steric and electronic environments that favor the binding of the substrate in a specific orientation. This preferential binding orientation dictates the face of the substrate to which a hydride is delivered, thereby determining the stereochemistry of the final product. mdpi.com

A comprehensive study on chiral amine derivatives highlighted that self-recognition properties can be uncovered through NMR analysis and computational modeling. nih.gov The presence of both hydrogen-bond donor and acceptor groups within the same molecule is a key factor for enabling self-induced diastereomeric anisochronism (SIDA), a form of self-recognition. nih.gov While not directly on the title compound, this principle is applicable. The amino group and the nitrogen in the quinoline (B57606) ring of (S)-5,6,7,8-tetrahydroisoquinolin-8-amine can act as hydrogen bond donors and acceptors, respectively, facilitating specific intermolecular interactions that are crucial for chiral recognition in both catalytic and supramolecular contexts.

Computational models can predict the transition states of these catalytic reactions, allowing researchers to compare the energy barriers for the pathways leading to the (R) and (S) products. The difference in these energy barriers corresponds to the enantiomeric excess (ee) observed experimentally. These models have become increasingly accurate, providing a basis for the rational design of new generations of chiral catalysts with improved efficiency and selectivity. mdpi.comresearchgate.net

Q & A

What are the key methodologies for synthesizing enantiopure (S)-5,6,7,8-tetrahydroisoquinolin-8-amine?

Basic Research Question

Enantiopure synthesis typically employs chiral resolution or asymmetric synthesis. Chiral resolution involves separating racemic mixtures using resolving agents like tartaric acid derivatives, while asymmetric synthesis uses chiral auxiliaries or catalysts (e.g., transition-metal catalysts with chiral ligands) to induce stereoselectivity during bond formation . For example, enzymatic resolution has been explored for similar tetrahydroisoquinoline derivatives to achieve >99% enantiomeric excess (ee).

Advanced Research Question How can solvent polarity and temperature be optimized to enhance enantioselectivity in asymmetric hydrogenation? Studies suggest using polar aprotic solvents (e.g., THF) at low temperatures (−20°C to 0°C) to stabilize transition states and improve stereochemical outcomes. Kinetic studies using in-situ NMR can monitor reaction progress and adjust parameters dynamically .

Which analytical techniques are most effective for structural elucidation and conformational analysis of (S)-5,6,7,8-tetrahydroisoquinolin-8-amine derivatives?

Basic Research Question

X-ray crystallography is the gold standard for determining absolute configuration and bond geometry. NMR spectroscopy (¹H, ¹³C, NOESY) provides insights into dynamic conformational changes, particularly for flexible substituents like N-alkyl groups .

Advanced Research Question How can vibrational circular dichroism (VCD) resolve ambiguities in stereochemical assignments for derivatives with overlapping NMR signals? VCD spectroscopy, combined with density functional theory (DFT) simulations, can distinguish enantiomers by correlating experimental spectra with calculated vibrational modes. This approach is critical for derivatives lacking crystalline forms .

What are the primary applications of (S)-5,6,7,8-tetrahydroisoquinolin-8-amine in catalysis?

Basic Research Question

The compound serves as a chiral ligand in transition-metal catalysis. For example, iron(II) complexes with (S)-configured ligands catalyze the ring-opening polymerization of ε-caprolactone, producing biodegradable polymers with controlled molecular weights (PDI < 1.2) .

Advanced Research Question How do electronic modifications (e.g., electron-withdrawing substituents) on the aromatic ring affect catalytic activity in asymmetric transformations? Introducing electron-withdrawing groups (e.g., CF₃) increases Lewis acidity at the metal center, enhancing turnover frequencies (TOF) in cross-coupling reactions. However, steric hindrance from bulky substituents may reduce substrate accessibility .

How is (S)-5,6,7,8-tetrahydroisoquinolin-8-amine utilized in developing CXCR4 antagonists for cancer research?

Basic Research Question

The compound acts as a scaffold for synthesizing CXCR4 antagonists, which inhibit cancer metastasis by blocking CXCL12-mediated signaling. Structure-activity relationship (SAR) studies highlight the importance of the (S)-configuration for binding affinity (IC₅₀ < 50 nM in leukemia cell lines) .

Advanced Research Question What strategies mitigate off-target effects when modifying the tetrahydroisoquinoline core for improved pharmacokinetics? Introducing hydrophilic groups (e.g., hydroxyl or amine) at the C-3 position reduces plasma protein binding while maintaining CXCR4 specificity. Pharmacokinetic modeling using ADMET predictors can guide rational design .

How can researchers resolve contradictions in reported biological activities of (S)-5,6,7,8-tetrahydroisoquinolin-8-amine derivatives?

Basic Research Question

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity or serum concentration). Standardizing protocols (e.g., using identical CXCR4-overexpressing cell lines) and validating results with orthogonal assays (e.g., flow cytometry vs. Western blot) improve reproducibility .

Advanced Research Question What computational tools are effective for reconciling divergent SAR data across studies? Machine learning models trained on published datasets (e.g., ChEMBL) can identify hidden variables (e.g., solvent effects in vitro) and predict bioactivity cliffs. Bayesian neural networks are particularly robust for small-molecule datasets .

What safety protocols are essential for handling (S)-5,6,7,8-tetrahydroisoquinolin-8-amine in laboratory settings?

Basic Research Question

The compound requires storage under inert gas (argon) at −20°C to prevent oxidation. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory due to potential respiratory irritation .

Advanced Research Question How can degradation products be monitored during long-term storage? High-resolution LC-MS with electrospray ionization (ESI) can detect oxidation byproducts (e.g., quinoline-N-oxides). Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life under standard conditions .

What are the challenges in scaling up enantioselective syntheses of (S)-5,6,7,8-tetrahydroisoquinolin-8-amine for preclinical studies?

Advanced Research Question

Key challenges include maintaining stereochemical integrity during crystallization and minimizing catalyst loading. Continuous-flow reactors with immobilized chiral catalysts (e.g., on silica supports) improve scalability and reduce costs by >30% compared to batch processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。